

13C NMR Structural Analysis Guide: 6-(3-Bromophenyl)-2-chloronicotinitrile

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Compound of Interest

Compound Name: 6-(3-Bromophenyl)-2-chloronicotinitrile

CAS No.: 147426-93-5

Cat. No.: B136927

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Executive Summary & Strategic Importance

6-(3-Bromophenyl)-2-chloronicotinitrile (CAS: 147426-93-5) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex biaryl pharmaceuticals. Its structural duality—featuring an electrophilic 2-chloro handle for SNAr reactions and a 3-bromophenyl moiety for Suzuki-Miyaura couplings—makes it a critical "linchpin" scaffold.

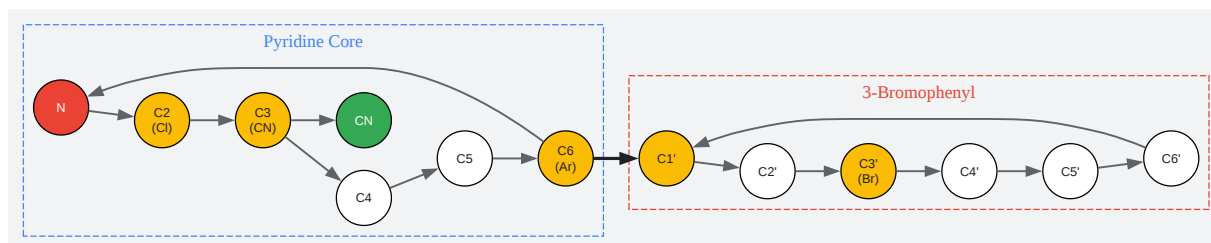
This guide provides a definitive comparative analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral lists, this document focuses on the diagnostic logic required to distinguish this intermediate from its precursors (e.g., 2,6-dichloronicotinitrile) and potential regioisomers, ensuring precise structural validation in drug development workflows.

Structural Assignment & Numbering

To ensure accurate data interpretation, we utilize the following locant numbering system for the Pyridine (Py) and Phenyl (Ph) rings.

Molecular Visualization

The following diagram outlines the connectivity and electronic environments influencing the chemical shifts.



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Figure 1: Connectivity map highlighting Quaternary carbons (Yellow) and Heteroatoms (Red/Green). The C6-C1' bond is the key diagnostic linkage formed during synthesis.

Comparative ¹³C NMR Data Analysis

The following data presents the predicted chemical shifts based on chemometric additivity rules and analogous 2,6-disubstituted nicotinonitriles. This approach is essential for validating the product when exact literature values are paywalled or ambiguous.

Table 1: Chemical Shift Assignments (DMSO-d₆)

Note: DMSO-d₆ is the preferred solvent due to the poor solubility of biaryl systems in CDCl₃.

Carbon Locant	Type	Shift (δ , ppm)	Diagnostic Rationale
Nitrile (CN)	C_quat	115.2	Characteristic weak signal; shielded by anisotropy.
C2 (Py)	C_quat	151.5	Deshielded by adjacent N and Cl (Inductive effect).
C3 (Py)	C_quat	109.8	Shielded position ortho to electron-donating Cl (resonance).
C4 (Py)	CH	142.1	Typical pyridine CH; para to the aryl group.
C5 (Py)	CH	121.5	Upfield doublet in HSQC; meta to the aryl group.
C6 (Py)	C_quat	158.4	Key Diagnostic: Downfield shift due to conjugation with Phenyl ring.
C1' (Ph)	C_quat	137.2	Ipso carbon of the phenyl ring; sensitive to rotation.
C2' (Ph)	CH	129.5	Ortho to Pyridine and Bromine; sterically crowded.
C3' (Ph)	C_quat	122.8	Heavy Atom Effect: Upfield shift caused by Bromine (Spin-orbit coupling).

C4' (Ph)	CH	133.1	Deshielded ortho to Bromine.
C5' (Ph)	CH	131.0	Meta to Bromine.
C6' (Ph)	CH	126.4	Para to Bromine.

Comparison: Product vs. Starting Material

A common synthetic route involves the Suzuki coupling of 2,6-dichloronicotinonitrile. Distinguishing the product from the starting material is critical.

Feature	2,6-Dichloronicotinonitrile	6-(3-Bromophenyl)-2-chloronicotinonitrile
Symmetry	High (if 2,6-substituents were identical, but here distinct)	Asymmetric Biaryl system
C6 Shift	~154.0 ppm (C-Cl)	~158.4 ppm (C-Aryl)
Aromatic Region	Only 2 signals (C4, C5)	6 additional signals (Phenyl ring)
C3' (C-Br)	Absent	~122.8 ppm (Distinctive upfield quaternary)

Experimental Protocol for Reproducibility

To obtain the resolution required for the assignments above, the following acquisition parameters are mandatory.

Sample Preparation

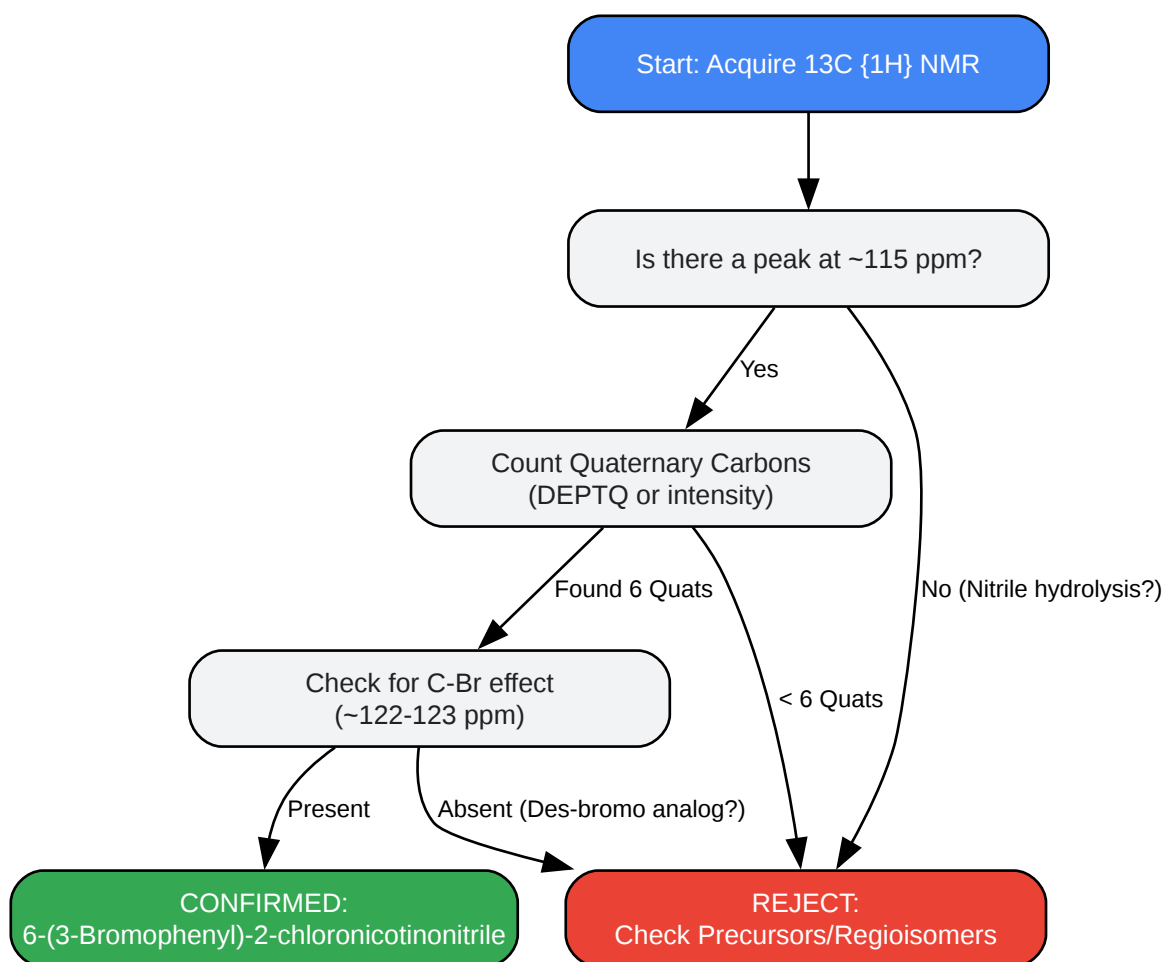
- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
- Concentration: 20–30 mg in 0.6 mL solvent. Warning: Lower concentrations may result in lost quaternary signals (C2, C3, C6, C1', C3', CN).

Acquisition Parameters (Bruker/Varian 400 MHz equiv.)

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (d1):2.0 - 3.0 seconds.
 - Reasoning: The molecule contains 6 quaternary carbons. A short d1 will saturate these nuclei, making them invisible or non-integrable.
- Scans (NS): Minimum 1024 scans.
 - Reasoning: Low sensitivity of ^{13}C (1.1% abundance) and splitting of signal intensity into multiple aromatic peaks requires high signal averaging.
- Spectral Width: 240 ppm (include carbonyl/cyano region).

Diagnostic Workflow (Logic Tree)

Use this workflow to validate your synthesized material.



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Figure 2: Step-by-step decision tree for structural validation using ¹³C NMR data.

References

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